molecular formula C36H30OSn2 B075657 Distannoxane, hexaphenyl- CAS No. 1262-21-1

Distannoxane, hexaphenyl-

Cat. No. B075657
CAS RN: 1262-21-1
M. Wt: 716 g/mol
InChI Key: MUHFQLVFMFDJOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of distannoxane compounds involves hydrolytic reactions and strategic assembly of tin precursors with various ligands. For example, the hydrolytic reaction of di-n-butyltin dichloride with sodium alkoxides leads to the formation of ladder distannoxane dimers, revealing the intricate balance between steric and electronic effects in their synthesis (Ma & Feng, 2010).

Molecular Structure Analysis

The molecular structure of distannoxanes is characterized by their dimeric and sometimes polymeric nature, with central Sn-O-Sn linkages. The crystal structure analyses of these compounds often reveal a tetranuclear structure with a central planar Sn2O2 four-membered ring, indicative of their complex bonding and coordination patterns. The dimeric nature and the specific coordination geometry around the tin atoms are pivotal for understanding their reactivity and properties (S. Ng et al., 1996).

Chemical Reactions and Properties

Distannoxane compounds participate in various chemical reactions, including catalytic processes such as transesterification. These reactions underscore the utility of distannoxanes as catalysts in organic synthesis, enabling the formation of esters under mild conditions and providing pathways to synthesize complex organic molecules (Otera, Yano, Kawabata, & Nozaki, 1986).

Scientific Research Applications

Distannoxanes are compounds that have unique properties which make them useful in various scientific fields . They have a unique dimeric ladder structure induced by coordination of oxygen or heteroatoms to tins in the other chain . This structure leads to several interesting properties and applications.

    • Application : Distannoxanes are used as templates in synthetic chemistry . They can facilitate selective chemical transformations of carbonyl compounds .
    • Method : The distannoxanes’ unique structure allows the bridging groups in the terminal positions to be easily substituted by an alkoxyl group . The tin atoms bonded to these electronegative groups are acidic enough to undergo coordination by one more carbonyl oxygen .
    • Results : This leads to facile and selective chemical transformations of carbonyl compounds .
    • Application : Distannoxanes are used as catalysts in esterification reactions .
    • Method : The double-layered structure of distannoxanes allows them to catalyze irreversible esterification reactions .
    • Results : The irreversibility of the reaction arises from the double-layered structure .
    • Application : Distannoxanes are used in the acetalization of carbonyls .
    • Method : The unique structure of distannoxanes allows them to effect unique transcarbonylation .
    • Results : This leads to synthetically useful deacetalization and desilylation .
    • Application : Hexaphenyl-1,3-butadiene derivatives, which could potentially be synthesized using distannoxanes, have been used as fluorescent probes for intraoperative pathological diagnosis of hepatocellular carcinoma .
    • Method : The fluorescence emission of the hexaphenyl-1,3-butadiene derivative can be quickly turned-on in the intraoperative frozen-section slides of hepatocellular carcinoma specimens via a simple staining procedure .
    • Results : This method has better detection speed and accuracy for intraoperative frozen-section consultation compared to the most authoritative clinical method, i.e., haematoxylin and eosin staining .
    • Application : Distannoxanes can be used in the synthesis of novel materials .
    • Method : The unique structure of distannoxanes allows them to be used as building blocks in the synthesis of novel materials .
    • Results : The resulting materials can have unique properties that are useful in various applications .
    • Application : Distannoxanes can be used in the synthesis of nanoparticles .
    • Method : The unique structure of distannoxanes allows them to be used as precursors in the synthesis of nanoparticles .
    • Results : The resulting nanoparticles can have unique properties that are useful in various applications .

Safety And Hazards

Distannoxane, hexaphenyl- is considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is also toxic by inhalation, in contact with skin, and if swallowed . It is recommended to avoid release to the environment .

properties

IUPAC Name

triphenyl(triphenylstannyloxy)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHFQLVFMFDJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074485
Record name Distannoxane, hexaphenyl-
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Molecular Weight

716.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bis(triphenyltin) oxide

CAS RN

1262-21-1
Record name 1,1,1,3,3,3-Hexaphenyldistannoxane
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Record name Bis(triphenyltin) oxide
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Record name Triphenyltin oxide
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Record name Distannoxane, hexaphenyl-
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